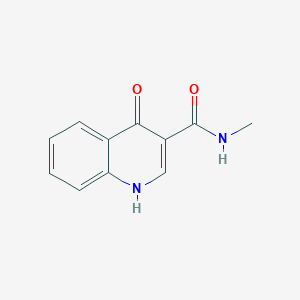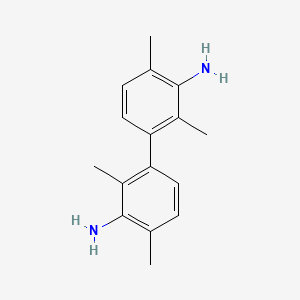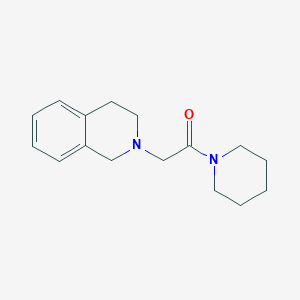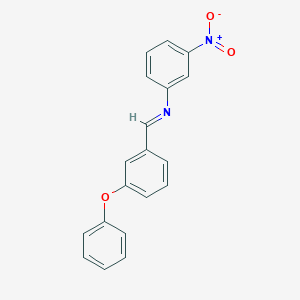
N-methyl-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-oxo-1H-quinoline-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields of science. MQCA is a heterocyclic compound that belongs to the quinoline family of compounds.
Mécanisme D'action
The mechanism of action of N-methyl-4-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. N-methyl-4-oxo-1H-quinoline-3-carboxamide may also inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting its activity.
Biochemical and Physiological Effects:
N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antitumor and antimicrobial activities, which can potentially be used in the treatment of cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-4-oxo-1H-quinoline-3-carboxamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to be a potent inhibitor of enzymes, which can be useful in studying the mechanisms of enzyme activity. However, one limitation of using N-methyl-4-oxo-1H-quinoline-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-methyl-4-oxo-1H-quinoline-3-carboxamide. One potential direction is the further exploration of its antitumor and antimicrobial activities, which can potentially lead to the development of new drugs for the treatment of cancer and infectious diseases. Additionally, the use of N-methyl-4-oxo-1H-quinoline-3-carboxamide as a fluorescent probe for the detection of metal ions can be further optimized for improved sensitivity and selectivity. Finally, the development of new synthesis methods for N-methyl-4-oxo-1H-quinoline-3-carboxamide can potentially lead to the production of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
N-methyl-4-oxo-1H-quinoline-3-carboxamide is synthesized by the reaction of 2-amino-4-methylquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield N-methyl-4-oxo-1H-quinoline-3-carboxamide.
Applications De Recherche Scientifique
N-methyl-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential antitumor and antimicrobial activities.
Propriétés
IUPAC Name |
N-methyl-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-11(15)8-6-13-9-5-3-2-4-7(9)10(8)14/h2-6H,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZGCXZCUXGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-oxo-1H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)



![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
